molecular formula C10H11FO B7846999 1-(3-Fluorophenyl)-2-methylpropan-1-one

1-(3-Fluorophenyl)-2-methylpropan-1-one

Cat. No. B7846999
M. Wt: 166.19 g/mol
InChI Key: ORQXKBJEEMVAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorophenyl)-2-methylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)-2-methylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Tracers

  • The compound's derivatives have been used in the synthesis of radiolabeled synthons, which are essential for developing positron emission tomography (PET) tracers. These synthons, like 1-iodo-2-[11 C]methylpropane, have shown potential in further radiosynthesis reactions and in forming C-C bonds (Rotteveel et al., 2017).

Synthesis and Analytical Characterization

  • Research has been conducted on the synthesis and analytical characterization of compounds based on the 1,2-diarylethylamine template, which includes derivatives of 1-(3-Fluorophenyl)-2-methylpropan-1-one. These studies provide insights into the structural and chemical properties of such compounds (Dybek et al., 2019).

Neuroprotective Potential

  • Derivatives of 1-(3-Fluorophenyl)-2-methylpropan-1-one have been identified as potential neuroprotective agents, particularly as NMDA receptor antagonists. This suggests a possible application in treating conditions like ischemic stroke (Moe et al., 1999).

Electrolyte Additive in Batteries

  • Fluorinated compounds derived from 1-(3-Fluorophenyl)-2-methylpropan-1-one have been evaluated as solid electrolyte interface (SEI) forming additives in lithium-ion batteries, showing improvements in cycling stability and high-rate performance (Krämer et al., 2012).

Optical and Physical Properties

  • There has been research into the synthesis, structural, and vibrational properties of compounds derived from 1-(3-Fluorophenyl)-2-methylpropan-1-one. These studies focus on their crystal structure and interactions, which are important for understanding their physical properties (Saeed et al., 2011).

Anticancer Drug Development

  • Compounds derived from 1-(3-Fluorophenyl)-2-methylpropan-1-one have been explored as potential anticancer agents. Their effects on various cancer cell lines and mechanisms of action, such as tyrosine autophosphorylation inhibition, demonstrate their therapeutic potential (Chou et al., 2010).

properties

IUPAC Name

1-(3-fluorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQXKBJEEMVAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-2-methylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)-2-methylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Fluorophenyl)-2-methylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Fluorophenyl)-2-methylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Fluorophenyl)-2-methylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Fluorophenyl)-2-methylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.